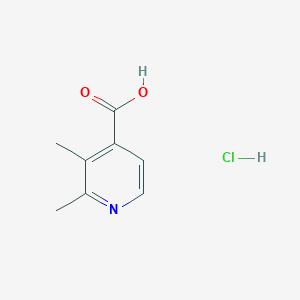

2,3-Dimethylisonicotinic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,3-Dimethylisonicotinic acid hydrochloride is an organic compound with the chemical formula C8H10ClNO2. It is a derivative of isonicotinic acid, characterized by the presence of two methyl groups at the 2 and 3 positions of the pyridine ring. This compound is commonly used in various chemical and pharmaceutical applications due to its unique properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethylisonicotinic acid hydrochloride typically involves the alkylation of isonicotinic acid. One common method is the reaction of isonicotinic acid with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The purity of the final product is typically ensured through recrystallization and purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

2,3-Dimethylisonicotinic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The methyl groups and the pyridine ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2,3-Dimethylisonicotinic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development and as a therapeutic agent.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Wirkmechanismus

The mechanism of action of 2,3-Dimethylisonicotinic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Isonicotinic acid: A precursor to 2,3-Dimethylisonicotinic acid hydrochloride, used in similar applications.

Nicotinic acid: Another related compound with distinct biological activities.

2,6-Dimethylisonicotinic acid: A structural isomer with different chemical properties.

Uniqueness

This compound is unique due to the specific positioning of the methyl groups on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Biologische Aktivität

2,3-Dimethylisonicotinic acid hydrochloride (DMIAH) is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Chemical Formula : C₇H₉ClN₂O₂

- Molecular Weight : 174.61 g/mol

- CAS Number : 2442597-63-7

Antimicrobial Properties

DMIAH has been investigated for its antimicrobial effects against various pathogens. Studies have demonstrated that it exhibits significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Enterococcus faecalis | 48 |

These results suggest that DMIAH could be a promising candidate for developing new antimicrobial agents, especially in light of rising antibiotic resistance.

Anticancer Activity

Research has also highlighted the anticancer potential of DMIAH. In vitro studies have shown that DMIAH can inhibit the proliferation of various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer). The half-maximal inhibitory concentration (IC50) values for these cell lines are as follows:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 25 |

| A549 | 30 |

These findings indicate that DMIAH may interfere with cancer cell growth through mechanisms that warrant further investigation.

The biological activity of DMIAH is attributed to its ability to interact with specific molecular targets within microbial and cancerous cells. It is believed to modulate enzyme activity and influence various signaling pathways. For example, DMIAH may inhibit key metabolic enzymes involved in bacterial cell wall synthesis or interfere with cell cycle regulation in cancer cells.

Case Studies and Research Findings

-

Study on Antimicrobial Efficacy :

A recent study evaluated the antimicrobial efficacy of DMIAH against resistant strains of bacteria. The results confirmed its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential in treating resistant infections . -

Cancer Cell Proliferation Inhibition :

Another research effort focused on the antiproliferative effects of DMIAH on human cancer cell lines. The study utilized flow cytometry to analyze cell cycle progression and apoptosis induction, revealing that DMIAH induces G0/G1 phase arrest in HeLa cells . -

In Silico Studies :

Computational modeling studies have suggested that DMIAH binds effectively to specific protein targets involved in pathogenicity and tumor growth, supporting its role as a lead compound for drug development .

Future Directions

Given the promising biological activities exhibited by this compound, future research should focus on:

- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy of DMIAH.

- Mechanistic Studies : Further elucidating the molecular mechanisms underlying its antimicrobial and anticancer effects.

- Formulation Development : Exploring various formulations to enhance bioavailability and target delivery in clinical settings.

Eigenschaften

IUPAC Name |

2,3-dimethylpyridine-4-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2.ClH/c1-5-6(2)9-4-3-7(5)8(10)11;/h3-4H,1-2H3,(H,10,11);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USHMZCBFBLBDCD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1C)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.